Cy5-PEG5-amine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5-PEG5-amine (hydrochloride) is a compound that combines a cyanine dye with a polyethylene glycol (PEG) linker and an amine group. This compound is known for its fluorescent properties, with excitation and emission maxima at 649 nm and 667 nm, respectively. The hydrophilic PEG spacer enhances its solubility in aqueous media, making it suitable for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG5-amine (hydrochloride) involves the conjugation of a cyanine dye with a PEG linker and an amine group. The process typically includes the following steps:
Activation of the Cyanine Dye: The cyanine dye is activated using a suitable reagent, such as an NHS ester or a carbonyl compound (ketone or aldehyde).
PEG Linker Attachment: The activated dye is then reacted with a PEG linker, which contains multiple ethylene glycol units, to form a stable conjugate.
Amine Group Introduction: The PEG-dye conjugate is further reacted with an amine-containing compound to introduce the free amine group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of Cy5-PEG5-amine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the cyanine dye, PEG linker, and amine compound are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control reaction conditions, such as temperature, pH, and reaction time, to ensure consistent product quality.
Purification and Quality Control: The final product is purified using techniques like chromatography and undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Cy5-PEG5-amine (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The free amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form stable amide or imine bonds.
Oxidation and Reduction: The cyanine dye component can undergo oxidation and reduction reactions, which can affect its fluorescent properties.
Common Reagents and Conditions
Carboxylic Acids and NHS Esters: Used for amide bond formation with the free amine group.
Carbonyl Compounds: Used for imine bond formation with the free amine group.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the cyanine dye.
Major Products Formed
Amide Conjugates: Formed from reactions with carboxylic acids and NHS esters.
Imine Conjugates: Formed from reactions with carbonyl compounds.
Scientific Research Applications
Cy5-PEG5-amine (hydrochloride) has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used as a fluorescent probe for labeling biomolecules, such as proteins, nucleic acids, and lipids, in biological studies.
Imaging: Employed in fluorescence imaging techniques for visualizing cellular and molecular processes in real-time.
Drug Delivery: Utilized in the development of drug delivery systems, where the PEG linker enhances solubility and stability, and the fluorescent dye allows for tracking.
PROTAC Synthesis: Acts as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation.
Mechanism of Action
The mechanism of action of Cy5-PEG5-amine (hydrochloride) involves its interaction with target biomolecules through the free amine group. The fluorescent properties of the cyanine dye allow for the visualization of these interactions. In PROTAC applications, the compound acts as a linker that brings together an E3 ubiquitin ligase and a target protein, leading to the selective degradation of the target protein via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
Cy3-PEG5-amine (hydrochloride): Similar structure but with different excitation and emission maxima.
Cy7-PEG5-amine (hydrochloride): Similar structure but with longer wavelength excitation and emission maxima.
Uniqueness
Cy5-PEG5-amine (hydrochloride) is unique due to its specific excitation and emission properties, making it suitable for applications requiring near-infrared fluorescence. The PEG linker enhances its solubility and stability, while the free amine group allows for versatile conjugation with various biomolecules.
Properties
Molecular Formula |
C44H66Cl2N4O6 |
---|---|
Molecular Weight |
817.9 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C44H64N4O6.2ClH/c1-43(2)36-16-11-13-18-38(36)47(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)48(41)25-15-7-10-22-42(49)46-24-27-51-29-31-53-33-35-54-34-32-52-30-28-50-26-23-45;;/h6,8-9,11-14,16-21H,7,10,15,22-35,45H2,1-5H3;2*1H |
InChI Key |
MQNJWJLJPFPLFP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN)(C)C)C)C.Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.